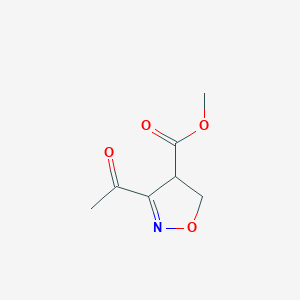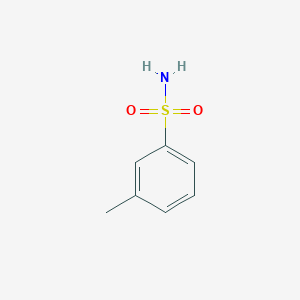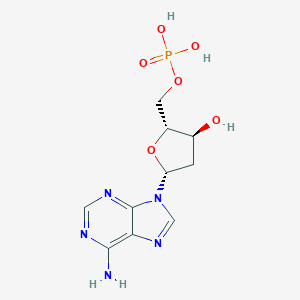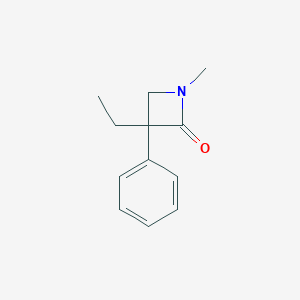
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is a cyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as a β-lactam compound, which is a class of organic compounds that includes penicillin and cephalosporins.
Mechanism Of Action
The mechanism of action of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring structure of the compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the formation of cross-links between peptidoglycan chains. This ultimately leads to bacterial cell lysis and death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- have been extensively studied. The compound has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been shown to have low toxicity levels in animal studies.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- in lab experiments is its high potency and broad-spectrum antibacterial activity. However, the compound's instability in the presence of moisture and susceptibility to hydrolysis limit its use in some experiments.
Future Directions
There are several future directions for the research and development of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. One potential area of research is the synthesis of new analogs of the compound with improved stability and antibacterial activity. Additionally, the compound's potential use in the treatment of other diseases, such as cancer, is an area of interest for future research. Finally, further studies on the compound's mechanism of action and its interactions with other drugs could lead to new therapeutic applications.
Synthesis Methods
The synthesis of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is achieved through a multistep process that involves the reaction of various reagents. The most common method involves the reaction of ethyl-3-oxobutanoate, benzaldehyde, and methylamine in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of the compound.
Scientific Research Applications
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new antibiotics. The compound's β-lactam ring structure makes it a potential candidate for the treatment of bacterial infections.
properties
CAS RN |
1886-38-0 |
|---|---|
Product Name |
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Other CAS RN |
1886-38-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
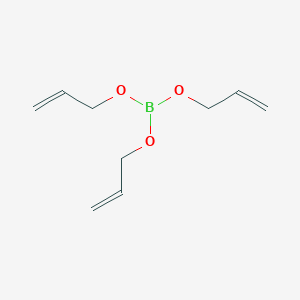
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)


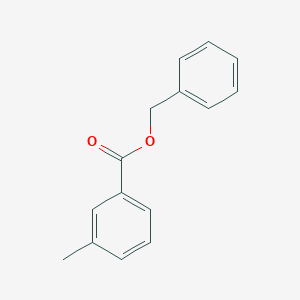
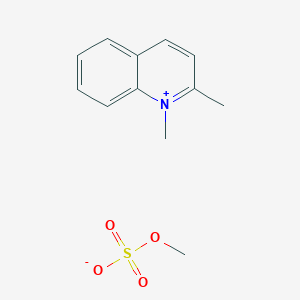
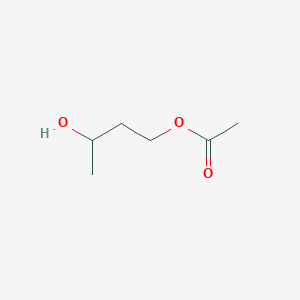
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
